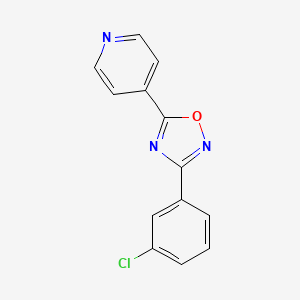
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPPO belongs to the family of oxadiazole compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to protect neuronal cells against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been shown to protect neuronal cells against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potent antimicrobial and anticancer activity. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to possess significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
未来方向
There are several future directions for research on 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. One of the potential areas of research is the development of new antimicrobial agents based on the structure of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. Another potential area of research is the development of new anticancer drugs based on the mechanism of action of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole. Furthermore, research can be focused on the evaluation of the potential toxicity of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in vivo and the development of new delivery systems for its safe and effective use. Additionally, research can be focused on the evaluation of the potential neuroprotective effects of 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole in various neurodegenerative diseases.
合成方法
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be synthesized using various methods, including reaction of 3-chloroaniline with pyridine-4-carboxylic acid hydrazide, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 3-chloroaniline with pyridine-4-carboxylic acid hydrazide in the presence of acetic anhydride, followed by the addition of phosphorous oxychloride. The synthesized 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be purified using column chromatography.
科学研究应用
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has also been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole has been found to have neuroprotective effects against oxidative stress-induced damage in neuronal cells.
属性
IUPAC Name |
3-(3-chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-2-10(8-11)12-16-13(18-17-12)9-4-6-15-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEVEKMWYMPNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

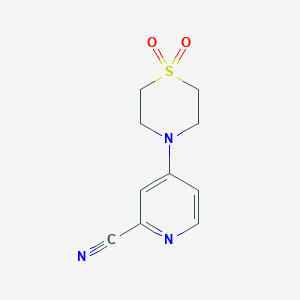
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
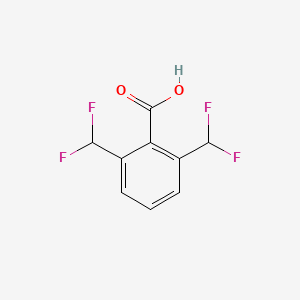
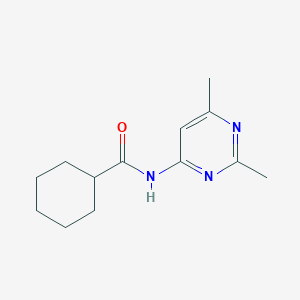

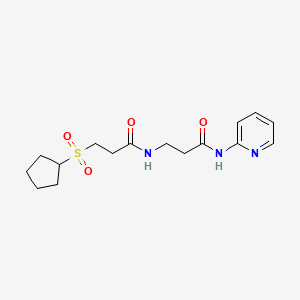
![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
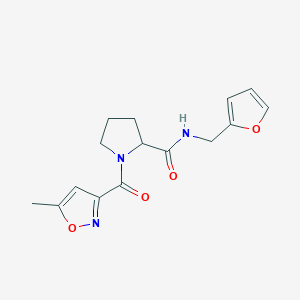
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)